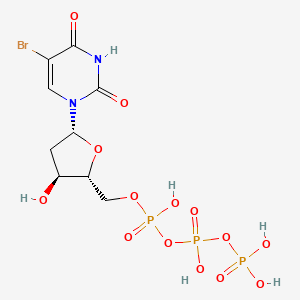

5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt

Übersicht

Beschreibung

5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt: is a synthetic nucleoside analog used extensively in molecular biology and biochemistry. It is a derivative of uridine, where the hydrogen atom at the 5th position of the uracil ring is replaced by a bromine atom, and the ribose sugar is replaced by deoxyribose. This compound is primarily used for incorporation into DNA to study cell proliferation, DNA synthesis, and mutagenesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt typically involves the following steps:

Bromination: The starting material, 2’-deoxyuridine, undergoes bromination at the 5th position of the uracil ring using bromine or a brominating agent such as N-bromosuccinimide.

Phosphorylation: The brominated product, 5-Bromo-2’-deoxyuridine, is then phosphorylated to form the triphosphate derivative. This step involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.

Sodium Salt Formation: The final step involves the conversion of the triphosphate derivative to its sodium salt form by neutralizing with sodium hydroxide or sodium bicarbonate.

Industrial Production Methods: Industrial production of 5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt follows similar synthetic routes but on a larger scale. The process involves:

Large-scale bromination: using controlled conditions to ensure high yield and purity.

Efficient phosphorylation: using automated synthesizers to handle large volumes.

Purification and crystallization: to obtain the sodium salt form with high purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-2’-deoxyuridine 5’-triphosphate can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Hydrolysis: The triphosphate group can undergo hydrolysis to form the corresponding diphosphate and monophosphate derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in biological systems.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Hydrolysis: Performed under acidic or basic conditions, depending on the desired product.

Oxidation and Reduction: Involves the use of oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

Substitution Products: Various nucleoside analogs with different functional groups.

Hydrolysis Products: 5-Bromo-2’-deoxyuridine diphosphate and 5-Bromo-2’-deoxyuridine monophosphate.

Wissenschaftliche Forschungsanwendungen

2.1. Cell Proliferation Studies

One of the most prominent applications of 5-Bromo-dUTP is in cell proliferation assays. The compound can be incorporated into newly synthesized DNA during the S phase of the cell cycle, allowing for the identification of actively dividing cells.

- Detection Method : Cells are treated with 5-Bromo-dUTP, fixed, and then subjected to immunocytochemical analysis using anti-BrdU antibodies. This method enables the visualization of proliferating cells through fluorescent labeling techniques .

2.2. TUNEL Assay for Apoptosis Detection

5-Bromo-dUTP is extensively used in TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays to detect apoptotic cells. The incorporation of 5-Bromo-dUTP into fragmented DNA during apoptosis allows for the identification and quantification of dying cells.

- Mechanism : In this assay, terminal deoxynucleotidyl transferase catalyzes the addition of labeled dUTP to the 3' ends of DNA fragments, facilitating detection through various imaging techniques .

2.3. Reverse Transcriptase Assays

The compound serves as a substrate for reverse transcriptase, allowing researchers to study RNA synthesis and gene expression at a molecular level.

- Application : In reverse transcription polymerase chain reaction (RT-PCR), 5-Bromo-dUTP can be used to label cDNA, which can then be amplified and analyzed .

3.1. Toxicity Studies in Neuronal Cells

A study investigated the effects of 5-Bromo-2'-deoxyuridine on neuronal cells, revealing that high concentrations could induce selective toxicity in developing neurons while sparing glial cells. This finding underscores the importance of optimizing concentrations when using 5-Bromo-dUTP in labeling studies .

| Concentration (µM) | Neuron Survival Rate (%) |

|---|---|

| 0.2 | 85 |

| 1 | 70 |

| 10 | 30 |

3.2. Proliferation Assays Using Flow Cytometry

In another study, researchers utilized flow cytometry to analyze cell proliferation using 5-Bromo-dUTP incorporation. The results indicated a clear correlation between BrdU incorporation levels and cell cycle progression.

| Time Point (Hours) | BrdU Incorporation (%) |

|---|---|

| 0 | 0 |

| 24 | 25 |

| 48 | 60 |

| 72 | 80 |

Wirkmechanismus

Incorporation into DNA: 5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt is incorporated into DNA in place of thymidine during DNA replication. This incorporation leads to the formation of a modified DNA strand that can be detected using specific antibodies or fluorescent probes .

Molecular Targets and Pathways:

DNA Polymerase: The compound is recognized by DNA polymerase and incorporated into the growing DNA strand.

DNA Repair Pathways: The presence of the bromine atom can cause DNA damage, triggering DNA repair pathways.

Vergleich Mit ähnlichen Verbindungen

5-Fluoro-2’-deoxyuridine: Another nucleoside analog used in cancer research and as a chemotherapeutic agent.

2’-Deoxyuridine: The non-brominated analog used in various biochemical studies.

5-Bromouridine: A similar compound with a ribose sugar instead of deoxyribose.

Uniqueness:

Bromine Substitution: The presence of the bromine atom at the 5th position makes 5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt unique, as it allows for specific labeling and detection in DNA studies.

Triphosphate Group: The triphosphate group enables its incorporation into DNA, making it a valuable tool for studying DNA synthesis and repair.

Biologische Aktivität

5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt (BrdUTP) is a synthetic nucleoside analog that plays a significant role in molecular biology, particularly in studies involving DNA synthesis, cell proliferation, and mutagenesis. This compound is notable for its incorporation into DNA during replication, providing valuable insights into cellular processes and the effects of various treatments on cell behavior.

Overview of this compound

BrdUTP is derived from deoxyuridine triphosphate (dUTP), with a bromine atom substituting the hydrogen atom at the 5th position of the uracil ring. Its molecular formula is . The compound serves as a building block for synthesizing bromodeoxyuridine-containing nucleotides, which are crucial in various biochemical assays and research applications.

Incorporation into DNA : BrdUTP is incorporated into DNA during the S phase of the cell cycle in place of thymidine. This incorporation can be detected using immunological techniques, allowing researchers to study cell proliferation and DNA synthesis dynamics .

Biochemical Pathways : The primary target of BrdUTP is DNA polymerases, which facilitate its incorporation into newly synthesized DNA strands. This process can alter gene expression and influence various cellular pathways.

Cell Proliferation Studies

BrdUTP is extensively used in cell proliferation studies to label dividing cells. By incorporating BrdU into DNA, researchers can quantify the rate of cell division and analyze differences between normal and tumor cells. For example, a study demonstrated that treatment with BrdUTP allowed for the effective labeling of proliferating neuroblasts in various vertebrate species, aiding in understanding neurogenesis .

Apoptosis Assays

In addition to studying proliferation, BrdUTP can be utilized in apoptosis assays. It labels cleaved DNA fragments during apoptosis, enabling researchers to assess the extent of programmed cell death in response to different treatments.

Case Studies and Research Findings

- Neurogenesis Tracking : Research highlighted the utility of BrdUTP in tracking neuron precursors during embryonic development. The study found that variations in administration routes significantly affected the number of labeled cells, emphasizing the need for careful experimental design when using BrdUTP .

- Cell Cycle Analysis : Flow cytometry studies have shown that cells treated with BrdUTP exhibit distinct patterns of incorporation correlating with their position in the cell cycle. For instance, increased BrdU incorporation was indicative of actively proliferating cells, which was quantitatively assessed using fluorescent labeling techniques .

- Toxicity Considerations : While BrdUTP is a powerful tool for studying cellular processes, its toxicity can lead to adverse effects on cell viability and proliferation patterns. This necessitates careful consideration of dosage and exposure duration in experimental setups to avoid misinterpretation of results .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2'-Deoxyuridine 5'-triphosphate | High | Natural nucleotide; no halogen substitution |

| Uridine 5'-triphosphate | Moderate | Contains ribose instead of deoxyribose; not brominated |

| 5-Iodo-2'-deoxyuridine 5'-triphosphate | High | Iodinated instead of brominated |

| 5-Bromouridine 5'-triphosphate | High | Primarily used for RNA labeling; different sugar base |

The unique application of BrdUTP lies in its specific role for studying DNA processes due to its incorporation into the DNA structure while retaining the deoxyribose sugar moiety .

Eigenschaften

IUPAC Name |

[[5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQCQNFLEGAHPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN2O14P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102212-99-7 | |

| Record name | 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: BrdUTP is a thymidine analog, which means it is structurally similar to the natural DNA building block, deoxythymidine triphosphate (dTTP). During DNA replication, DNA polymerases can incorporate BrdUTP in place of dTTP. [, , , ]

A: Once incorporated, BrdUTP can be detected using antibodies specific to BrdU. These antibodies can be tagged with fluorescent dyes or enzymes, allowing for visualization and quantification of newly synthesized DNA. [, ]

A: While generally considered non-radioactive, BrdUTP incorporation can have some downstream effects. These include potential alterations in DNA structure, replication fidelity, and gene expression. [, , ] One study showed that BrdUTP incorporation can lead to increased sensitivity to UV light, leading to DNA strand breaks. [] This property is utilized in techniques like selective DNA strand break induction by photolysis (SBIP) for studying DNA replication.

ANone: The molecular formula of BrdUTP is C9H13BrN3O14P3Na3. The molecular weight is 608.0 g/mol. Spectroscopic data is not explicitly provided in the research papers.

A: BrdUTP is commonly used to identify cells in the S phase of the cell cycle, which is when DNA replication occurs. By incorporating BrdUTP into newly synthesized DNA, researchers can specifically label and quantify proliferating cells. [, , ]

A: While not a direct marker of apoptosis, BrdUTP can be used in conjunction with other techniques like TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) to label DNA strand breaks. [, ] This allows for the simultaneous detection of apoptotic cells and cells undergoing DNA replication in the same sample.

A: BrdUTP can be incorporated into DNA probes for in situ hybridization experiments. [] The incorporated BrdU can then be detected using specific antibodies, enabling the visualization and localization of specific DNA or RNA sequences within cells or tissues.

A: Yes, BrdUTP incorporation can be used to assess DNA repair synthesis in cells treated with DNA damaging agents. [] By measuring the amount of BrdU incorporated into DNA after damage, researchers can evaluate the efficiency of DNA repair mechanisms.

ANone: The provided research papers do not cover computational chemistry or modeling aspects of BrdUTP.

A: The bromine atom in BrdUTP provides a unique epitope that antibodies can specifically recognize. [] This allows for the selective detection of BrdU-labeled DNA even in the presence of unlabeled DNA.

ANone: The provided research papers primarily focus on the scientific applications of BrdUTP and do not delve into SHE regulations specifically.

A: BrdUTP is frequently used in cell-based assays to label newly synthesized DNA in living cells. [, ] This allows for the study of cell cycle progression, cell proliferation rates, and the effects of various treatments on DNA replication.

A: BrdUTP has been used in various animal models, including mice, rats, and hamsters, to study cell proliferation and tissue regeneration in vivo. [, , ] For example, BrdUTP labeling has been employed to investigate neurogenesis in the hippocampus of mice following brain injury.

A: Research has shown that cells can develop resistance to BrdUTP, often through alterations in thymidine kinase (TK) activity, the enzyme responsible for phosphorylating BrdU to BrdUTP. [] Some studies have selected for BrdU-resistant cell lines by gradually increasing the BrdU concentration in the culture medium. These resistant lines often exhibit reduced TK activity or mutations in the TK gene, rendering them less sensitive to the cytotoxic effects of BrdU.

ANone: The provided papers do not focus on the toxicological data of BrdUTP.

ANone: Drug delivery and targeting strategies are not discussed in the provided research papers.

A: The use of BrdUTP as a biomarker for cell proliferation has been explored in various contexts. [, , ] For instance, BrdUTP labeling has been used to assess the efficacy of anti-cancer treatments by monitoring the reduction in tumor cell proliferation.

ANone: Several methods are available to detect and quantify BrdU incorporation:

ANone: The provided research papers do not cover the environmental impact of BrdUTP.

ANone: The research papers provided do not delve into the dissolution and solubility of BrdUTP in various media.

ANone: Analytical method validation for BrdUTP is not discussed in detail within the provided research papers.

ANone: The research papers provided do not include specific information about quality control and assurance for BrdUTP.

ANone: The provided research papers do not address the immunogenicity of BrdUTP.

ANone: The research papers do not provide information on BrdUTP interactions with drug transporters.

ANone: The research papers provided do not discuss BrdUTP's impact on drug-metabolizing enzymes.

ANone: The research papers primarily focus on BrdUTP's application in studying biological processes and do not delve into its biocompatibility or biodegradability.

A: Yes, alternatives to BrdUTP for labeling DNA include:* [3H]Thymidine: A radioactive precursor that incorporates into DNA, but requires handling precautions due to radioactivity. []* EdU (5-Ethynyl-2'-deoxyuridine): A thymidine analog detected by click chemistry, offering faster and simpler detection compared to BrdU.

ANone: The research papers provided do not discuss recycling and waste management strategies for BrdUTP.

A: The research highlights the importance of appropriate research infrastructure and resources, such as:* Access to cell culture facilities: For in vitro experiments using BrdUTP to label DNA in cultured cells. [, , ]* Microscopy and Imaging equipment: To visualize and analyze BrdU-labeled cells and tissues. [, , ]* Flow cytometry: For high-throughput analysis of BrdU incorporation in cell populations. [, , ]* Molecular biology techniques: Such as PCR and DNA sequencing, for analyzing BrdU-labeled DNA. [, ]

ANone: The research papers provided do not delve into the historical context and milestones of BrdUTP.

A: The research highlights the interdisciplinary nature of BrdUTP applications, spanning fields like:* Molecular Biology: Studying DNA replication, repair, and transcription. [, , ]* Cell Biology: Investigating cell cycle progression, proliferation, and apoptosis. [, , ]* Developmental Biology: Tracking cell lineage and fate mapping during development. [, ]* Neuroscience: Analyzing neurogenesis and neuronal proliferation in the brain. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.